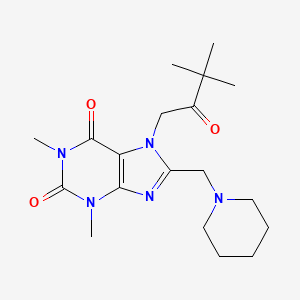
7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C19H29N5O3 and its molecular weight is 375.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione , commonly referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H30N4O3
- Key Functional Groups : Purine base, piperidine ring, and an oxobutyl chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways. For instance, it may inhibit certain kinases that are crucial for cell proliferation and survival.
- Antiproliferative Effects : Research indicates that this compound can induce antiproliferative effects in various cancer cell lines by disrupting cell cycle progression and promoting apoptosis.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative activity of the compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.45 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.75 | Cell cycle arrest in G0/G1 phase |
| HT-29 (Colon Cancer) | 0.60 | Inhibition of specific kinases |
These results suggest that the compound has significant potential as an anticancer agent.
Case Studies
Several case studies have been documented regarding the use of this compound in preclinical settings:
-
Study on Lung Cancer :
- Researchers administered the compound to A549 cells and observed a marked decrease in cell viability. The study reported an IC50 value of 0.45 µM, indicating potent antiproliferative activity.
- Mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation.
-
Breast Cancer Research :
- In MCF-7 cells, treatment with the compound resulted in G0/G1 phase arrest, suggesting its role in disrupting the cell cycle.
- The study highlighted the potential for this compound to enhance the efficacy of existing chemotherapy agents.
Pharmacokinetic Properties
Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioavailability.
- Excretion : Primarily eliminated via renal pathways.
属性
IUPAC Name |
7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-19(2,3)13(25)11-24-14(12-23-9-7-6-8-10-23)20-16-15(24)17(26)22(5)18(27)21(16)4/h6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQHDMPIEOPELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













